
1-(Triisopropylsilyl)pyrrole
Übersicht
Beschreibung
1-(Triisopropylsilyl)pyrrole (TISP) is a pyrrole derivative and a heterocyclic building block. It has been reported to generate pyrrolic cation radicals during cyclovoltammetric studies, via electroreduction .
Synthesis Analysis
TISP participates in various electrophilic substitution reactions specifically at β-position, via reaction with various electrophilic reagents (Br+, I+, NO2+, etc.) . It may be employed as a reagent in perfluoroalkylation and Vilsmeier formylation reactions .Molecular Structure Analysis
The molecular formula of TISP is C13H25NSi. The average mass is 267.247 Da and the monoisotopic mass is 267.182587 Da .Chemical Reactions Analysis
TISP has been reported to generate pyrrolic cation radicals during cyclovoltammetric studies, via electroreduction .Physical And Chemical Properties Analysis
TISP is a liquid with a refractive index of 1.492 (lit.). It has a boiling point of 78 °C/0.4 mmHg (lit.) and a density of 0.904 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Perfluoroalkylation Reactions
“1-(Triisopropylsilyl)pyrrole” can be employed as a reagent in perfluoroalkylation reactions . Perfluoroalkylation is a type of chemical reaction where a perfluoroalkyl group is introduced into a molecule. This process is significant in the field of organic chemistry for the synthesis of various fluorinated compounds.
Vilsmeier Formylation Reactions
This compound also plays a role in Vilsmeier formylation reactions . The Vilsmeier-Haack reaction is a formylation method used in organic synthesis to convert aromatic compounds into formylated derivatives, which are useful intermediates in the synthesis of a variety of other organic compounds.
Preparation of Ethyl 2-(2,4-dinitrophenylhydrazono)-3-[1-(triisopropylsilyl)-pyrrol-2-yl]propanoate
“1-(Triisopropylsilyl)pyrrole” can be used in the preparation of ethyl 2-(2,4-dinitrophenylhydrazono)-3-[1-(triisopropylsilyl)-pyrrol-2-yl]propanoate . This compound could be a key intermediate in the synthesis of various organic compounds.
Synthesis of Heterocyclic Base, 3-Nitropyrrole
This compound can be used in the synthesis of the heterocyclic base, 3-nitropyrrole . Heterocyclic compounds are widely used in medicinal chemistry and drug discovery due to their diverse biological activities.
Synthesis of 1-(2’-deoxy-β-D-ribofuranosyl)-3-nitropyrrole
“1-(Triisopropylsilyl)pyrrole” is required for the synthesis of 1-(2’-deoxy-β-D-ribofuranosyl)-3-nitropyrrole . This compound could be a potential candidate for nucleoside analogs, which are vital in antiviral and anticancer therapies.
Electrophilic Substitution Reactions
This compound participates in various electrophilic substitution reactions specifically at the β-position, via reaction with various electrophilic reagents (Br+, I+, NO2+, etc.) . Electrophilic substitution is a fundamental reaction in organic chemistry, and it’s crucial in the synthesis of many organic compounds.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
- Its main targets include various electrophilic reagents such as bromine ions (Br⁺), iodine ions (I⁺), and nitrosonium ions (NO₂⁺) .
- TISP’s impact extends to downstream pathways. For instance:
- These pathways contribute to the synthesis of diverse compounds, including ethyl 2-(2,4-dinitrophenylhydrazono)-3-[1-(triisopropylsilyl)-pyrrol-2-yl]propanoate and 3-nitropyrrole .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Eigenschaften
IUPAC Name |
tri(propan-2-yl)-pyrrol-1-ylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NSi/c1-11(2)15(12(3)4,13(5)6)14-9-7-8-10-14/h7-13H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQURXLBJJNDBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50236539 | |
| Record name | N-Triisopropylsilylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50236539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Triisopropylsilyl)pyrrole | |
CAS RN |
87630-35-1 | |
| Record name | N-Triisopropylsilylpyrrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087630351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Triisopropylsilylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50236539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Triisopropylsilyl)pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



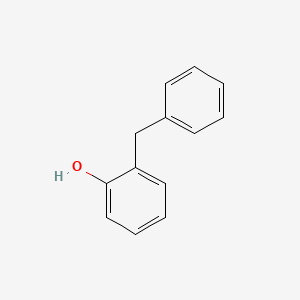
![4-[2-(3-Methoxyanilino)-4-thiazolyl]phenol](/img/structure/B1197478.png)





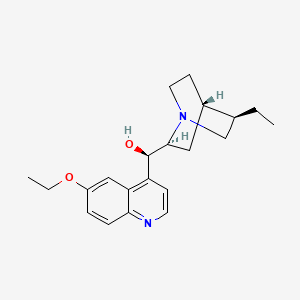
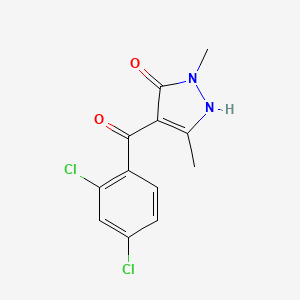
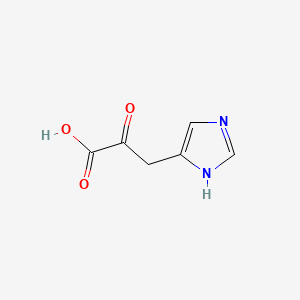
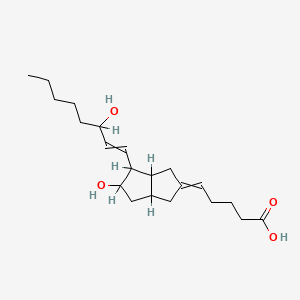
![Methyl 10-acetyloxy-3,4-dihydroxy-1,16-dimethyl-11,19-dioxo-6,12,20-trioxahexacyclo[13.7.0.02,8.05,9.08,13.017,21]docosa-17,21-diene-5-carboxylate](/img/structure/B1197493.png)